molecular formula C21H14 B14745940 13h-Indeno[1,2-c]phenanthrene CAS No. 212-54-4

13h-Indeno[1,2-c]phenanthrene

Cat. No.: B14745940
CAS No.: 212-54-4
M. Wt: 266.3 g/mol
InChI Key: WEMRWGUFDIQNDO-UHFFFAOYSA-N
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Description

13h-Indeno[1,2-c]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14 and a molecular weight of 266.3359 g/mol . This compound is characterized by its unique structure, which consists of fused benzene rings, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions: 13h-Indeno[1,2-c]phenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

13h-Indeno[1,2-c]phenanthrene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying reaction mechanisms.

    Biology: Research into its biological activity includes studies on its potential mutagenic and carcinogenic properties.

    Medicine: Investigations are ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 13h-Indeno[1,2-c]phenanthrene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound’s planar structure allows it to fit between DNA base pairs, disrupting normal cellular processes .

Comparison with Similar Compounds

  • 11H-Benzo[a]fluorene
  • 13H-Indeno[1,2-l]phenanthrene

Comparison: 13h-Indeno[1,2-c]phenanthrene is unique due to its specific arrangement of fused benzene rings, which imparts distinct chemical and physical properties. Compared to 11H-Benzo[a]fluorene and 13H-Indeno[1,2-l]phenanthrene, it exhibits different reactivity patterns and biological activities, making it a valuable compound for targeted research .

Properties

CAS No.

212-54-4

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

pentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene

InChI

InChI=1S/C21H14/c1-4-8-18-14(5-1)9-10-15-11-12-19-17-7-3-2-6-16(17)13-20(19)21(15)18/h1-12H,13H2

InChI Key

WEMRWGUFDIQNDO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=C(C=CC5=CC=CC=C54)C=C3

Origin of Product

United States

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